![molecular formula C19H18ClN5O B2683659 7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212176-64-1](/img/structure/B2683659.png)
7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H18ClN5O and its molecular weight is 367.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of the compound 7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell proliferation and is an appealing target for cancer treatment .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within the cells .
Biochemical Pathways
The action of this compound affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is significant cytotoxic activity against certain cell lines . Specifically, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biologische Aktivität
The compound 7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular mechanisms, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:
- In vitro Studies : The compound exhibited significant growth inhibition against several cancer cell lines including MCF-7 (breast carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate carcinoma). The IC50 values were reported to be notably lower than those of standard chemotherapeutics like doxorubicin in certain assays .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in cancer progression, including:
- Induction of Apoptosis : Studies indicate that the compound promotes apoptosis in cancer cells through caspase activation and DNA fragmentation pathways .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest, which is crucial for preventing the proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazolopyrimidine scaffold significantly influence biological activity:
- Chlorophenyl Substitution : The presence of the 3-chlorophenyl group enhances anticancer activity by improving binding affinity to target proteins.
- Methyl Group Impact : The methyl substitution at position 5 contributes to increased lipophilicity and cellular uptake .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis .
- Combination Therapy : Research has indicated that combining this compound with other chemotherapeutics may enhance overall efficacy against resistant cancer types by targeting multiple pathways simultaneously .
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit promising antiviral activity. Specifically, compounds based on this scaffold have been developed to inhibit various viruses such as influenza virus (IV), human immunodeficiency virus (HIV), hepatitis C virus (HCV), and others. For instance, studies have shown that certain derivatives can inhibit the PA-PB1 interaction crucial for viral replication at non-toxic concentrations .
Anticancer Activity
The compound's structure allows it to interact with biological pathways involved in cancer progression. Some derivatives have been reported to suppress the extracellular signal-regulated kinase (ERK) signaling pathway, which is often overactive in cancer cells. This suppression leads to reduced cell proliferation and increased apoptosis in cancerous cells .
Synthesis and Derivatives
The synthesis of this compound has been optimized to yield high purity and efficiency. Various synthetic routes allow for the modification of functional groups to enhance biological activity. For example:
- Regioselective Synthesis : Techniques have been developed to selectively introduce substituents at specific positions on the triazolo-pyrimidine core .
- Hybrid Molecules : Combining the triazolo-pyrimidine core with other pharmacophores has led to new compounds with improved efficacy against targeted diseases.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against influenza virus. The results indicated that certain compounds significantly reduced viral replication in vitro with low cytotoxicity. The most effective compound exhibited an IC50 value indicating potent antiviral activity while maintaining cell viability above 80% .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer treatment, derivatives were tested on various cancer cell lines. Results showed that specific modifications to the triazolo-pyrimidine structure enhanced anticancer activity by inducing apoptosis and inhibiting cell cycle progression in a dose-dependent manner. The most promising derivatives were further evaluated in vivo for potential therapeutic applications .
Comparative Data Table
Compound Name | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Antiviral | 0.5 | Inhibits PA-PB1 interaction |
Compound B | Anticancer | 0.3 | Suppresses ERK signaling |
Compound C | Antiviral | 0.8 | Targets viral polymerase |
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-12-16(18(26)24-15-8-3-2-4-9-15)17(13-6-5-7-14(20)10-13)25-19(23-12)21-11-22-25/h2-12,16-17H,1H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELEDCTDYXBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.